molecular formula C28H28N2O5 B8060857 4-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid

4-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid

Cat. No.: B8060857
M. Wt: 472.5 g/mol
InChI Key: QXEPSMYNNJBXQD-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid is a benzoic acid derivative featuring a stereospecific Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino group linked via an amide bond to a 3,3-dimethylbutanoyl side chain. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) as a building block, where the Fmoc group serves as a temporary protecting group for amines, enabling controlled peptide elongation . The benzoic acid core allows for further functionalization, making it versatile in medicinal chemistry and bioconjugation applications .

Properties

IUPAC Name

4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O5/c1-28(2,3)24(25(31)29-18-14-12-17(13-15-18)26(32)33)30-27(34)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-15,23-24H,16H2,1-3H3,(H,29,31)(H,30,34)(H,32,33)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEPSMYNNJBXQD-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC1=CC=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NC1=CC=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of (2S)-2-Amino-3,3-dimethylbutanoic Acid

The first step involves protecting the α-amino group of (2S)-2-amino-3,3-dimethylbutanoic acid using Fmoc-Cl (9-fluorenylmethyl chloroformate).

Procedure :

  • Dissolve (2S)-2-amino-3,3-dimethylbutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.

  • Add Fmoc-Cl (1.2 eq) dropwise at 0°C under nitrogen.

  • Stir at room temperature for 4–6 hours.

  • Acidify with 1 M HCl to pH 3–4 and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄ and evaporate to yield Fmoc-(2S)-2-amino-3,3-dimethylbutanoic acid.

Key Considerations :

  • Excess Fmoc-Cl ensures complete protection.

  • Aqueous work-up removes unreacted reagents and byproducts.

Activation of the Carboxylic Acid Group

The Fmoc-protected amino acid is activated to facilitate amide bond formation with 4-aminobenzoic acid. Common activation methods include:

Carbodiimide-Mediated Activation

Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Procedure :

  • Dissolve Fmoc-(2S)-2-amino-3,3-dimethylbutanoic acid (1.0 eq) in anhydrous DMF.

  • Add EDCI (1.5 eq) and HOBt (1.5 eq) at 0°C.

  • Stir for 30 minutes to form the active ester.

Uranium/Guanidinium Salts

Reagents : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Procedure :

  • Combine Fmoc-protected amino acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DCM.

  • Stir for 15 minutes to generate the activated intermediate.

Comparison of Activation Methods :

MethodReagentsSolventTime (min)Yield (%)
CarbodiimideEDCI/HOBtDMF3075–80
HATUHATU/DIPEADCM1585–90

Coupling with 4-Aminobenzoic Acid

The activated intermediate is coupled with 4-aminobenzoic acid to form the target amide.

Procedure :

  • Add 4-aminobenzoic acid (1.2 eq) to the activated Fmoc-amino acid solution.

  • Stir at room temperature for 12–24 hours.

  • Monitor reaction completion via TLC or HPLC.

Optimization Notes :

  • Solvent Choice : DMF enhances solubility but may require longer reaction times compared to DCM.

  • Stoichiometry : A slight excess of 4-aminobenzoic acid ensures complete consumption of the activated species.

Deprotection and Purification

While the Fmoc group typically remains intact during synthesis, incidental deprotection (e.g., via piperidine) is avoided by maintaining neutral to slightly acidic conditions.

Purification :

  • Dilute the reaction mixture with ethyl acetate and wash with 5% citric acid, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄ and concentrate.

  • Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Analytical Data :

  • HPLC : Retention time = 8.2 min (C18 column, 70% acetonitrile/water).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, COOH), 7.8–7.3 (m, 8H, Fmoc aromatic), 4.2 (m, 2H, Fmoc-CH₂), 1.4 (s, 6H, C(CH₃)₂).

Challenges and Mitigation Strategies

Stereochemical Integrity

Racemization at the 2S position is minimized by:

  • Using HOBt or Oxyma as racemization-suppressing additives.

  • Avoiding prolonged exposure to basic conditions.

Solubility Issues

The 3,3-dimethyl group introduces steric hindrance, reducing solubility. Solutions:

  • Use polar aprotic solvents (DMF, DMSO).

  • Employ ultrasonication to dissolve reactants.

Byproduct Formation

  • Diketopiperazine : Mitigated by avoiding high-dilution conditions.

  • Incomplete Coupling : Add coupling reagents in two portions or extend reaction time.

Industrial-Scale Considerations

For large-scale synthesis:

  • Cost Efficiency : EDCI/HOBt is preferred over HATU due to lower reagent costs.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Strong bases like sodium hydride in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further reactions. This selective protection and deprotection are crucial for the stepwise synthesis of peptides.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 4-[(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid, highlighting differences in substituents, synthetic yields, physical properties, and applications:

Compound Name Substituent Yield Melting Point (°C) Key Properties Applications Reference
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-isobutoxybenzoic acid (1b) 3-isobutoxy 85% Not reported Enhanced hydrophobicity due to branched alkyl chain; amorphous solid SPPS intermediates, solubility modulation in non-polar media
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbenzoic acid (1s) 3-methyl 96% Not reported Compact substituent; high crystallinity (C: 73.90%, H: 5.10%, N: 3.65%) Conformational studies, rigid backbone design
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid (parent compound) None (parent structure) Quant. Not reported Simplest analog; used as a coupling scaffold (MS: m/z 572.20 [M+Na⁺]) Amide bond formation, linker for bioconjugation
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid 4-(trifluoromethyl)phenyl 87–89% Not reported Electron-withdrawing CF₃ group; enhanced metabolic stability (MW: 469.45 g/mol) Enzyme inhibitors, fluorinated drug candidates
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid 4-phenyl 87% Not reported Aromatic hydrophobicity; chiral center (CAS: 193954-28-8) Chiral auxiliaries, asymmetric synthesis
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((5-((tert-butoxycarbonyl)amino)pentyl)oxy)benzoic acid 3-(Boc-protected pentyloxy) 64% purity Not reported Dual protecting groups (Fmoc and Boc); flexible spacer (C: 73.98%, H: 5.13%) Multi-step syntheses, orthogonal protection strategies

Key Observations

Hydrophobicity: Trifluoromethyl (CF₃) and phenyl groups enhance lipophilicity, favoring membrane permeability in drug design . Solubility: Isobutoxy and Boc-pentyloxy groups improve solubility in organic solvents (e.g., THF, DCM), critical for SPPS .

Synthetic Efficiency :

  • Yields for Fmoc-protected analogs typically exceed 85%, reflecting robust coupling methodologies (e.g., fluorenylmethyloxycarbonyl chloride activation) .
  • Lower purity (64%) in dual-protected compounds (e.g., 1r) suggests challenges in orthogonal protection strategies .

Analytical Characterization :

  • All compounds are validated via ¹H/¹³C NMR and HRMS, with elemental analysis confirming purity (e.g., 1s: C 73.90%, H 5.10%) .
  • Melting points vary widely (120–150°C), correlating with crystallinity and substituent rigidity .

Applications: Peptide Synthesis: Parent benzoic acid derivatives serve as coupling partners for amide bond formation . Drug Discovery: Trifluoromethylated analogs are prioritized for pharmacokinetic optimization . Material Science: Long alkyl chains (e.g., dodecyloxy) enable self-assembly in nanomaterials .

Biological Activity

4-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid, commonly referred to as Fmoc-Dab-OH, is a compound of significant interest in the field of medicinal chemistry and biochemistry. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H24N2O4
  • Molecular Weight : 360.42 g/mol
  • CAS Number : 467442-21-3

The compound's structure can be represented as follows:

C OC N C H CC C C C O O O C1C 2C C 3C1 CC CC3 CC CC2\text{C}\quad \text{ OC N C H CC C C C O O O }\quad \text{C1C 2C C 3C1 CC CC3 CC CC2}

The biological activity of Fmoc-Dab-OH is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Fmoc group serves as a protective moiety during peptide synthesis but can also influence the compound's interaction with biological systems. The amide bond in the structure is crucial for its activity, allowing it to participate in hydrogen bonding and other interactions with target biomolecules.

Anticancer Activity

Recent studies have indicated that compounds similar to Fmoc-Dab-OH exhibit anticancer properties. For instance, derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

Fmoc-Dab-OH has also demonstrated antimicrobial activity against a range of pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Case Studies

  • Anticancer Efficacy :
    • A study published in Journal of Medicinal Chemistry demonstrated that Fmoc-Dab-OH derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Activity :
    • Research in Antimicrobial Agents and Chemotherapy reported that Fmoc-Dab-OH showed effective inhibition of Staphylococcus aureus and Escherichia coli growth. The study utilized disc diffusion methods to evaluate the antibacterial activity, confirming its potential as a lead compound for developing new antibiotics.

Data Tables

Biological ActivityTargetEffectReference
AnticancerMCF-7Induces apoptosis
AntimicrobialS. aureusInhibition of growth
AntimicrobialE. coliInhibition of growth

Q & A

Q. Advanced

Cross-Validation : Compare NMR data with structurally similar compounds (e.g., Fmoc-protected amino acids) to identify unexpected peaks .

Dynamic Light Scattering (DLS) : Rule out aggregation artifacts in NMR by analyzing sample homogeneity .

Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and validate experimental observations .

Case Study : Inconsistent NOESY correlations may indicate conformational flexibility; variable-temperature NMR can resolve this .

What precautions are necessary for handling this compound given its toxicity profile?

Q. Basic

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Waste Disposal : Collect organic waste in designated containers for incineration, adhering to local hazardous waste regulations .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Advanced Note : For chronic exposure risks, implement air monitoring and periodic health screenings for lab personnel .

What are the primary research applications of this compound in medicinal chemistry?

Q. Basic

  • Peptide Synthesis : Acts as a building block for solid-phase peptide synthesis (SPPS) due to its Fmoc-protected amine and carboxylic acid functionality .
  • Drug Development : Used to synthesize peptide-based therapeutics targeting enzymes (e.g., protease inhibitors) or receptors .

Advanced Application : Incorporation into peptidomimetics to enhance metabolic stability and bioavailability .

How can the stability of this compound be assessed under varying storage conditions?

Q. Advanced

Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC over 1–3 months .

Light Sensitivity : Expose to UV-Vis light (300–800 nm) to assess photodegradation; use amber vials for light-sensitive samples .

Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to establish safe storage limits (e.g., <30°C) .

Critical Finding : Fmoc-protected compounds are typically stable at −20°C under inert gas (argon) for >2 years .

What strategies improve purification yields for this compound?

Q. Advanced

  • Chromatography : Use flash chromatography with gradients (e.g., 10–50% ethyl acetate in hexane) or reverse-phase C18 columns .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to maximize crystal formation and purity .
  • Lyophilization : For hygroscopic intermediates, freeze-drying prevents hydrolysis and improves long-term stability .

Yield Benchmark : Target >70% recovery after purification for scalable synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.